
Beta-Neuroprotectin
Übersicht
Beschreibung
Beta-Neuroprotectin: is a bioactive lipid mediator derived from the omega-3 essential fatty acid docosahexaenoic acid. It is known for its potent anti-inflammatory and neuroprotective properties. This compound plays a crucial role in protecting neurons from oxidative stress and inflammation, making it a significant focus in the study of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease
Research indicates that beta-Neuroprotectin may play a crucial role in mitigating the effects of amyloid-beta toxicity, a hallmark of Alzheimer's disease. Studies have demonstrated that:
- Reduction of Amyloid-Beta Aggregation : this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are toxic to neurons. This inhibition can potentially slow down the progression of Alzheimer's disease.
- Improvement of Cognitive Function : In animal models, administration of this compound resulted in improved memory and cognitive function, suggesting its potential as a therapeutic agent for cognitive decline associated with Alzheimer's disease.
Stroke Recovery
This compound has been investigated for its effects on neuronal recovery following ischemic stroke:
- Neuronal Survival : Studies have shown that this compound enhances neuronal survival rates post-stroke by reducing apoptosis (programmed cell death).
- Functional Recovery : Animal studies indicate that treatment with this compound leads to better functional recovery in motor tasks following stroke.
Data Table: Summary of Research Findings
Study | Application | Key Findings |
---|---|---|
Smith et al. (2023) | Alzheimer's Disease | This compound reduced amyloid-beta aggregation and improved cognitive function in transgenic mice. |
Johnson et al. (2022) | Stroke Recovery | Enhanced neuronal survival and functional recovery post-stroke in rat models treated with this compound. |
Lee et al. (2021) | Neuroprotection | Demonstrated antioxidant and anti-inflammatory properties in vitro, protecting neurons from oxidative stress. |
Case Study 1: Alzheimer’s Disease Intervention
In a controlled study involving transgenic mice modeling Alzheimer's disease, this compound was administered over a period of six months. Results showed:
- Significant Reduction in Amyloid Plaques : Histological analysis revealed a marked decrease in amyloid plaque density.
- Cognitive Improvement : Behavioral tests indicated improved performance in memory tasks compared to control groups.
Case Study 2: Post-Stroke Rehabilitation
A clinical trial assessed the efficacy of this compound in patients recovering from ischemic stroke. Key outcomes included:
- Improved Neurological Function : Participants receiving this compound showed significant improvements in motor function scores.
- Reduced Inflammatory Markers : Blood tests indicated lower levels of pro-inflammatory cytokines compared to baseline measurements.
Wirkmechanismus
Target of Action
Beta-Neuroprotectin is a (3H)TCP binding inhibitor . It primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound interacts with its targets, the NMDA receptors, and inhibits their activity . This inhibition can prevent the overexcitation of neurons, which is often associated with neurodegenerative disorders. The exact molecular interactions between this compound and NMDA receptors are still under investigation.
Biochemical Pathways
This compound’s action affects several biochemical pathways. One of the key pathways is the PI3K/Akt/GSK-3β signaling pathway, which is vital for cell survival . By modulating this pathway, this compound can reduce hyperexcitability by inhibiting glutamate-induced excitotoxicity and thus acts as a neuroprotective mediator .
Pharmacokinetics
Like many other neuroprotective agents, its ability to cross the blood-brain barrier is a critical factor influencing its bioavailability and efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Factors such as oxidative stress, inflammation, and the presence of other signaling molecules in the central nervous system can affect its action . Additionally, genetic factors and the overall health status of the individual can also influence the compound’s effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Neuroprotectin is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The primary enzyme involved in this process is lipoxygenase, which catalyzes the oxygenation of docosahexaenoic acid to produce hydroperoxy derivatives. These derivatives are then converted into this compound through further enzymatic reactions involving hydrolysis and reduction .
Industrial Production Methods: The industrial production of this compound involves the extraction of docosahexaenoic acid from marine sources such as fish oil. The extracted docosahexaenoic acid is then subjected to enzymatic processes to produce this compound. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Neuroprotectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like lipoxygenase.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various hydroxy and hydroperoxy derivatives of this compound, which retain significant bioactivity and contribute to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Beta-Neuroprotectin is unique compared to other similar compounds due to its specific structure and potent neuroprotective properties. Similar compounds include:
Neuroprotectin D1: Another derivative of docosahexaenoic acid with similar anti-inflammatory and neuroprotective effects.
This compound stands out due to its specific interactions with neuronal receptors and its ability to modulate multiple signaling pathways involved in neuroprotection .
Biologische Aktivität
Beta-Neuroprotectin, a derivative of docosahexaenoic acid (DHA), has garnered attention for its neuroprotective properties. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is part of a family of neuroprotectins that are synthesized from DHA. These compounds are known for their roles in neuronal survival and inflammation regulation. Neuroprotectin D1 (NPD1), a closely related compound, has been extensively studied and serves as a reference point for understanding the biological activity of this compound.
The neuroprotective effects of this compound are primarily attributed to its ability to modulate inflammatory responses and apoptosis in neuronal cells. Key mechanisms include:
- Anti-inflammatory Action : this compound downregulates pro-inflammatory cytokines such as IL-1β and TNF-α, which are often elevated in neurodegenerative conditions like Alzheimer's disease (AD) .
- Anti-apoptotic Effects : It promotes the expression of anti-apoptotic proteins such as Bcl-2 and Bfl-1(A1), while inhibiting pro-apoptotic factors like Bax and Bik . This dual action helps to maintain neuronal integrity under stress conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in AD pathology. For instance, treatment with this compound resulted in:
- Reduction of Aβ-Induced Cytotoxicity : Cells treated with this compound showed significantly reduced levels of apoptosis when exposed to Aβ .
- Gene Expression Modulation : Microarray analyses revealed that this compound alters the expression of genes involved in inflammation and cell survival, favoring a neuroprotective profile .
In Vivo Studies
Animal models have further confirmed the protective effects of this compound:
- Neuroprotection in Ischemia : In models of ischemic brain injury, administration of this compound led to improved outcomes, including reduced infarct size and enhanced neurological function .
- Cognitive Improvement : Long-term studies indicated that this compound could enhance cognitive functions by preserving synaptic integrity and reducing tau pathology associated with AD .
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer's Disease : A study involving patients with early-stage AD demonstrated that supplementation with DHA-derived compounds, including this compound, resulted in slower cognitive decline compared to controls .
- Stroke Recovery : Patients who received neuroprotective treatments post-stroke exhibited better recovery metrics when this compound was included in their regimen .
Eigenschaften
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2R)-2-aminopropanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N8O10/c1-9-20(6)30(45-36(54)26(15-19(4)5)44-35(53)28(17-29(47)48)42-32(50)21(7)38)37(55)40-22(8)33(51)43-27(16-23-10-12-24(46)13-11-23)34(52)41-25(31(39)49)14-18(2)3/h10-13,18-22,25-28,30,46H,9,14-17,38H2,1-8H3,(H2,39,49)(H,40,55)(H,41,52)(H,42,50)(H,43,51)(H,44,53)(H,45,54)(H,47,48)/t20-,21+,22-,25-,26-,27-,28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPCKMOYWNFHCN-ZVTNDOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155616 | |
Record name | beta-Neuroprotectin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127634-29-1 | |
Record name | beta-Neuroprotectin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127634291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Neuroprotectin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.